molecular formula C23H30N6O4 B323919 2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide

2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide

Cat. No.: B323919
M. Wt: 454.5 g/mol
InChI Key: TVYBCOSWGKMJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide is a complex organic compound with a molecular formula of C23H30N6O4 and a molecular weight of 454.5 g/mol This compound is characterized by its unique structure, which includes a nonanoyl group, a phenylcarbamoyl hydrazinyl group, and a phenylurea group

Preparation Methods

The synthesis of 2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide involves multiple steps, typically starting with the preparation of the nonanoyl and phenylcarbamoyl hydrazinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It may be used in the development of new materials or as a component in specialized industrial processes

Mechanism of Action

The mechanism of action of 2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide can be compared with other similar compounds, such as:

    1-Palmitoyl-2-(9′-Oxo-Nonanoyl)-Glycerophosphocholine: This compound shares a similar nonanoyl group but differs in its overall structure and biological activity.

    Other Phenylurea Derivatives: Compounds with phenylurea groups may have similar reactivity but differ in their specific substituents and resulting properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H30N6O4

Molecular Weight

454.5 g/mol

IUPAC Name

1-[[9-oxo-9-[2-(phenylcarbamoyl)hydrazinyl]nonanoyl]amino]-3-phenylurea

InChI

InChI=1S/C23H30N6O4/c30-20(26-28-22(32)24-18-12-6-4-7-13-18)16-10-2-1-3-11-17-21(31)27-29-23(33)25-19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2,(H,26,30)(H,27,31)(H2,24,28,32)(H2,25,29,33)

InChI Key

TVYBCOSWGKMJBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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